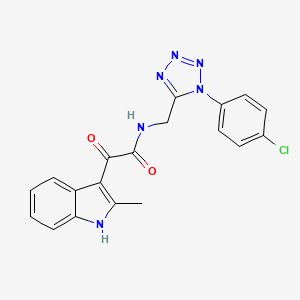
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its structural complexity and potential for various chemical and biological applications. The compound incorporates elements such as a tetrazole ring, a chlorophenyl group, and an indole moiety, which are often found in pharmacologically active molecules. Its synthesis and analysis contribute to the broader field of medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including esterification, hydrazide formation, cyclization, and final acetylation. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting from 4-chlorophenoxyacetic acid and proceeding through a series of reactions to obtain the desired product (Siddiqui et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (e.g., IR, NMR) are commonly employed to elucidate the molecular structure of such compounds. For instance, the crystal structure and 3-D arrays generated via intermolecular interactions like hydrogen bonding and π-interactions have been reported for compounds with chlorophenyl and acetamide groups (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and condensation, which are crucial for their synthesis. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, depend significantly on the functional groups present in the molecule.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are determined by the compound's molecular structure. For similar compounds, details like crystal system, space group, and cell dimensions are provided through X-ray crystallography data (Boechat et al., 2011).
Applications De Recherche Scientifique
Chloroacetamide and Tetrazole Derivatives in Herbicide Development
Chloroacetamides, such as alachlor and metazachlor, have been identified as selective herbicides used for controlling annual grasses and broad-leaved weeds in various crops. The effectiveness of chloroacetamides in inhibiting fatty acid synthesis in plants highlights the potential agricultural applications of similar compounds in weed management and agricultural productivity enhancement (Weisshaar & Böger, 1989).
Anti-inflammatory Applications
Indole acetamide derivatives have shown promising anti-inflammatory properties through in silico modeling studies targeting cyclooxygenase domains. This suggests that compounds with similar structural motifs could be explored for their anti-inflammatory potential, offering new avenues for the development of anti-inflammatory agents (Al-Ostoot et al., 2020).
Structural Analysis and Molecular Interactions
Research on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has provided insights into the molecular structure and intermolecular interactions of similar compounds. These findings are crucial for understanding how these molecules can be utilized in designing more efficient and targeted chemical agents for various applications (Boechat et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, suggesting the potential use of related compounds in dye-sensitized solar cells (DSSCs) and as ligands in biochemical research (Mary et al., 2020).
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-11-17(14-4-2-3-5-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-8-6-12(20)7-9-13/h2-9,22H,10H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLZZKOVBKEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

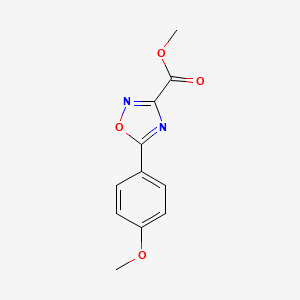
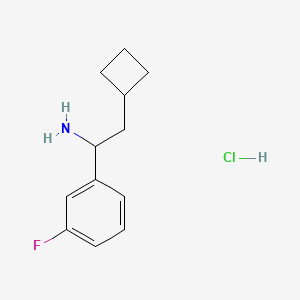
![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)
![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)
![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)
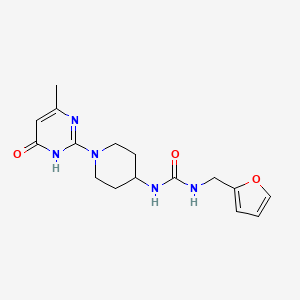
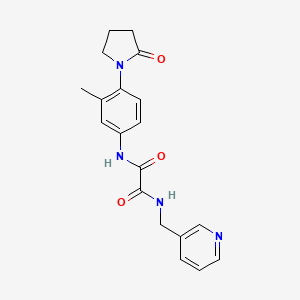
![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)
